molecular formula C22H19ClN4O3 B2546544 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide CAS No. 941982-34-9

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide

Cat. No. B2546544
CAS RN: 941982-34-9
M. Wt: 422.87
InChI Key: VKFYCCAHEFYWGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide involves multiple steps, starting from different precursor compounds. In one study, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and 1,3,4-oxadiazole derivatives through cyclization and aminomethylation reactions. These reactions involved the use of NaOH, formaldehyde, and N-methyl/phenylpiperazine to furnish the final Mannich bases .

Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole derivatives by converting aromatic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH .

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule is complex and often requires sophisticated techniques for unambiguous determination. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester showed that spectroscopic techniques alone were not sufficient for identifying the regioisomer. Single-crystal X-ray analysis was necessary to determine the structure definitively. The crystal structure revealed that the propionic acid groups formed a hydrogen-bonded dimer and that there were conformational differences between the methoxybenzene and pyrazole rings .

Chemical Reactions Analysis

The synthesized compounds in these studies underwent various chemical reactions, including cyclization and aminomethylation, to achieve the desired heterocyclic structures. The reactivity of these compounds was influenced by the presence of functional groups such as the thiosemicarbazide and oxadiazole moieties, which played a crucial role in the formation of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies. These techniques provided detailed information about the molecular structure, functional groups, and purity of the compounds. The biological activity of these compounds was also assessed, with some showing significant inhibition against enzymes like lipase and α-glucosidase, indicating potential therapeutic applications .

Biological Activity Analysis

The biological screening of the synthesized compounds revealed that some exhibited promising activity against enzymes such as lipase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings suggest that the compounds could have potential applications in the treatment of diseases related to these enzymes, such as diabetes and neurodegenerative disorders .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, highlighting the effect of hydrogen bonding on self-assembly processes. These complexes demonstrate significant antioxidant activity, showcasing the potential of such compounds in antioxidant research and their role in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Hydrogen-Bonding Patterns and Molecular Structures

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveal diverse hydrogen-bonding patterns, leading to different supramolecular architectures. This research provides insights into the molecular structuring and potential applications in materials science, where hydrogen bonding plays a crucial role in defining material properties (López et al., 2010).

In Vitro Cytotoxic Activity

The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their evaluation for in vitro cytotoxic activity against cancer cell lines highlight the potential of such compounds in cancer research. One compound exhibited appreciable cancer cell growth inhibition, suggesting the relevance of these compounds in developing new anticancer agents (Al-Sanea et al., 2020).

Lipase and α-Glucosidase Inhibition

The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has shown significant lipase and α-glucosidase inhibitory activity. This research underscores the potential application of these compounds in developing treatments for diseases associated with lipid metabolism and diabetes (Bekircan et al., 2015).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-30-20-5-3-2-4-16(20)13-24-21(28)14-26-10-11-27-19(22(26)29)12-18(25-27)15-6-8-17(23)9-7-15/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFYCCAHEFYWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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